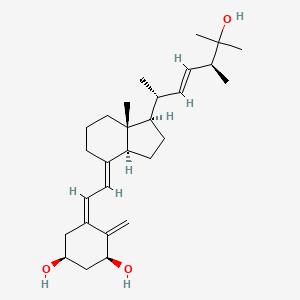

1-alpha,25-Dihydroxy-3-epi-vitamin D2

Übersicht

Beschreibung

1-alpha,25-Dihydroxy-3-epi-vitamin D2 is a natural metabolite of the seco-steroid vitamin D2. This compound exerts its biological activity through binding to its cognate vitamin D nuclear receptor, a ligand-dependent transcription regulator . It is known for its high metabolic stability and significant biological activity, making it an interesting ligand for clinical applications .

Vorbereitungsmethoden

The synthesis of 1-alpha,25-Dihydroxy-3-epi-vitamin D2 involves a series of steps that provide a higher yield of the 3-epimer of 1-alpha,25-dihydroxyvitamin D2 . One efficient synthetic route features a palladium-catalyzed tandem process that produces the vitamin D triene unit stereoselectively in one pot by coupling enol triflate (A-ring fragment) with an alkenyl metal intermediate (CD-side chain fragment) . This method is noted for its fewer steps and higher yield compared to traditional methods .

Analyse Chemischer Reaktionen

1-alpha,25-Dihydroxy-3-epi-vitamin D2 undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert hydroxyl groups to carbonyl groups.

Reduction: Reduction reactions may involve the conversion of carbonyl groups back to hydroxyl groups using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium . The major products formed from these reactions depend on the specific conditions and reagents used but generally include various hydroxylated or carbonylated derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Research indicates that 1α,25(OH)₂-3-epi-D₂ may have therapeutic potential in oncology. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound's ability to activate VDR leads to apoptosis in malignant cells without the hypercalcemic side effects associated with calcitriol .

Bone Health

Due to its lower calcemic effect, 1α,25(OH)₂-3-epi-D₂ is being investigated as a safer alternative for treating conditions like osteoporosis and renal osteodystrophy. Studies suggest that it can enhance bone formation and mineralization without significantly elevating serum calcium levels .

Respiratory Health

The compound has also been studied for its role in lung health. It stimulates surfactant production in type II pneumocytes, which is crucial for maintaining alveolar stability and reducing the risk of respiratory distress syndrome . This property positions it as a potential therapeutic agent for pulmonary diseases.

The following table summarizes the comparative biological activities of 1α,25(OH)₂-3-epi-D₂ relative to calcitriol:

| Activity | 1α,25(OH)₂-3-epi-D₂ | Calcitriol |

|---|---|---|

| VDR Binding Affinity | High | High |

| Calcemic Effect | Low | High |

| Anti-proliferative Activity | Significant | Moderate |

| Osteocalcin Gene Activation | Low | High |

| Surfactant Production Stimulation | Yes | No |

Study on Cancer Cell Lines

In a study published in PLOS ONE, researchers demonstrated that 1α,25(OH)₂-3-epi-D₂ effectively inhibited growth in various adenocarcinoma cell lines. The study highlighted its potential as an adjunct therapy in cancer treatment protocols .

Osteoporosis Management

A clinical trial investigated the effects of 1α,25(OH)₂-3-epi-D₂ on postmenopausal women with osteoporosis. Results indicated improved bone density markers without significant increases in serum calcium levels, suggesting a favorable safety profile compared to traditional vitamin D therapies .

Pulmonary Function Improvement

Research focusing on pulmonary alveolar type II cells revealed that treatment with 1α,25(OH)₂-3-epi-D₂ led to enhanced surfactant protein production. This finding supports its potential use in managing conditions like acute respiratory distress syndrome (ARDS) .

Wirkmechanismus

1-alpha,25-Dihydroxy-3-epi-vitamin D2 exerts its effects by binding to the vitamin D nuclear receptor (VDR), a ligand-dependent transcription regulator . This binding induces a conformational change in the receptor, allowing it to interact with specific DNA sequences and regulate the expression of target genes . The molecular targets and pathways involved include those related to calcium homeostasis, immune response, and cellular differentiation .

Vergleich Mit ähnlichen Verbindungen

1-alpha,25-Dihydroxy-3-epi-vitamin D2 is similar to other vitamin D metabolites, such as:

1-alpha,25-Dihydroxyvitamin D3:

1-alpha,25-Dihydroxy-20-epi-vitamin D3: This analog has been shown to have potent biological activity and is used in research related to bone health and immune function.

The uniqueness of this compound lies in its high metabolic stability and significant biological activity, which make it a promising candidate for clinical applications .

Biologische Aktivität

1-alpha,25-Dihydroxy-3-epi-vitamin D2 is a potent metabolite of vitamin D2, recognized for its significant biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on diverse research findings.

Overview of this compound

This compound (also known as 1α,25(OH)₂D₂) is synthesized from vitamin D2 and exhibits high metabolic stability. It functions primarily through the activation of the vitamin D nuclear receptor (VDR), which regulates gene expression related to calcium and phosphate homeostasis, cellular differentiation, and immune function.

The compound exerts its biological effects by binding to VDR, leading to the formation of a heterodimer with retinoid X receptor (RXR). This complex translocates to the nucleus and initiates transcription of target genes involved in various physiological processes . The interaction with VDR is crucial for mediating the compound's effects on bone metabolism, immune response modulation, and cellular growth regulation.

Biological Effects

This compound exhibits a range of biological activities:

- Calcium and Phosphate Metabolism : It plays a vital role in maintaining calcium and phosphate levels in the body. Compared to its analog 1-alpha,25-dihydroxyvitamin D3, it has a lower calcemic effect but retains significant activity in promoting bone health .

- Cellular Differentiation : The compound influences the differentiation of various cell types, including keratinocytes and osteoblasts. It has been shown to inhibit proliferation in keratinocytes while promoting differentiation .

- Immune Modulation : Research indicates that this compound can modulate immune responses, potentially offering therapeutic benefits in autoimmune diseases .

Comparative Biological Activity

A comparison of this compound with other vitamin D metabolites highlights its unique properties:

| Compound | Calcemic Effect | VDR Binding Affinity | Stability |

|---|---|---|---|

| 1-alpha,25-Dihydroxyvitamin D3 | High | High | Moderate |

| 1-alpha,25-Dihydroxy-3-epi-D2 | Low | Moderate | High |

| 1-alpha,25-Dihydroxy-20-epi-D3 | Moderate | High | Moderate |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : In human keratinocytes, this metabolite demonstrated a significant inhibitory effect on cell growth while promoting differentiation. It was found to be more effective than its analogs after prolonged exposure .

- Animal Models : Research involving rat models showed that administration of this compound resulted in improved calcium absorption without causing hypercalcemia, suggesting its therapeutic potential in managing vitamin D deficiency-related disorders .

- Clinical Implications : Given its low calcemic effect and high stability, this compound is being explored for potential use in treating conditions such as osteoporosis and certain cancers where traditional vitamin D therapies may pose risks due to hypercalcemia .

Eigenschaften

IUPAC Name |

(1S,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11+,22-12-/t18-,19+,23+,24-,25+,26+,28-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLHBRQAEXKACO-WRCFSYAVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@@H](C3=C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.